molecular formula C6H10ClF2N3 B12220789 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine

2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine

Cat. No.: B12220789
M. Wt: 197.61 g/mol
InChI Key: WZGWTJLSBWWGSK-UHFFFAOYSA-N
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Description

2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of difluoroacetic acid with hydrazine to form the pyrazole ring, followed by alkylation with an appropriate ethanamine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ethanamine side chain can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The difluoromethyl group can enhance the compound’s binding affinity and specificity for its target, leading to effective inhibition of the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

    3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a difluoromethyl group and a pyrazole ring but differs in its carboxylic acid functional group.

    2-methoxyphenyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: Another similar compound with a difluoromethyl group and a pyrazole ring, but with a methoxyphenyl and carboxylate group.

Uniqueness

2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine is unique due to its ethanamine side chain, which imparts different chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where the ethanamine functionality is required .

Biological Activity

The compound 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its diverse biological activities. The difluoromethyl group enhances the compound's reactivity and binding affinity to various biological targets, making it a subject of interest in drug development.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The difluoromethyl and pyrazole moieties contribute to its binding capabilities, influencing various cellular pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which play essential roles in signal transduction pathways.
  • Receptor Interaction : It may interact with receptors involved in inflammation and cancer pathways, leading to potential therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains. A study highlighted that certain pyrazole derivatives displayed notable antifungal activity against phytopathogenic fungi, suggesting potential applications in agriculture and medicine .

Anticancer Potential

Pyrazole derivatives have been evaluated for their anticancer properties. A series of studies have shown that compounds with similar structures can inhibit tumor cell proliferation. For example, aminopyrazole-based compounds have been identified as effective agents against various cancer cell lines, including breast and lung cancer .

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. Research has indicated that pyrazole derivatives can inhibit the release of pro-inflammatory cytokines, such as TNF-alpha, which are crucial in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

StudyFocusFindings
Umesha et al. (2009)Antifungal ActivityDemonstrated significant antifungal activity against multiple strains using pyrazole derivatives .
MDPI Review (2023)Anticancer ActivityIdentified several pyrazole compounds with potent anticancer effects across different cell lines .
Qi et al. (2015)Anti-inflammatory ActivityFound that certain pyrazole derivatives effectively inhibited LPS-induced TNF-alpha release .

Properties

Molecular Formula

C6H10ClF2N3

Molecular Weight

197.61 g/mol

IUPAC Name

2-[3-(difluoromethyl)pyrazol-1-yl]ethanamine;hydrochloride

InChI

InChI=1S/C6H9F2N3.ClH/c7-6(8)5-1-3-11(10-5)4-2-9;/h1,3,6H,2,4,9H2;1H

InChI Key

WZGWTJLSBWWGSK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C(F)F)CCN.Cl

Origin of Product

United States

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